![molecular formula C6H6N4 B2536416 Pyrazolo[1,5-a]pyrazin-4-amine CAS No. 1565419-19-3](/img/structure/B2536416.png)

Pyrazolo[1,5-a]pyrazin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

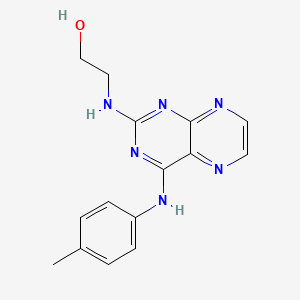

Pyrazolo[1,5-a]pyrazin-4-amine is a derivative of pyrazolopyrazinones, which are appreciated for their wide range of biological qualities . They have been used in the design and synthesis of prospective pharmaceutical candidates . This compound derivatives have shown antiproliferative effects on the A549 lung adenocarcinoma cell line .

Synthesis Analysis

The synthesis of this compound derivatives starts from the 3,5-dimethyl pyrazole ring and acetophenone derivatives. Five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol .Molecular Structure Analysis

The molecular structure of this compound derivatives is complex and involves several key characteristics. The structure–activity relationship (SAR) study revealed an amide group with a long alkyl chain and benzene ring with a p -CF3 group could be important for efficiency .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound derivatives are complex. The isolated N-propargyl amide molecules reacted with the base, giving cyclic products quickly .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. Theoretical ADMET studies of pyrazolopyrazine derivatives predicted suitable pharmacokinetic phases .Scientific Research Applications

Anticancer and Antimicrobial Applications

Pyrazoline derivatives, including pyrazolo[1,5-a]pyrazin-4-amine, have demonstrated a broad range of medicinal properties. These compounds have been studied for their anticancer, CNS agent, anti-infectious, anti-inflammatory, and CRF1 antagonist properties. Significant advances in the use of pyrazolo[1,5-a]pyrimidine scaffold, a closely related compound, have been reported since the 1980s, showcasing its potential in drug development for various disease targets (Cherukupalli et al., 2017). Additionally, recent updates on synthetic strategies for pyrazoline derivatives emphasize their high biological effect, particularly in anticancer activity, highlighting the ongoing interest in exploiting this scaffold for developing new therapeutic agents (Ray et al., 2022).

Neurodegenerative Disease Management

Pyrazoline compounds have been identified as potential therapeutic targets for neurodegenerative disorders, including Alzheimer’s disease, Parkinson’s disease, and psychiatric disorders. Their neuroprotective properties have been extensively reviewed, with a focus on structure-activity relationships, molecular docking simulation, anticholinesterase (anti-AChE), and monoamine oxidase (MAO A/B) inhibitory actions (Ahsan et al., 2022).

Therapeutic Outlook of Pyrazole Analogs

Pyrazole analogs, closely related to pyrazolines, have shown a wide array of pharmacological effects including anti-inflammatory, analgesic, antipyretic, and anticancer activities. Research continues to explore new drug candidates bearing the pyrazole moiety, aiming for compounds with lesser side effects and improved efficacy (Ganguly & Jacob, 2017).

Spin Crossover and Heterocyclic Synthesis

The synthesis and magnetic properties of iron(II) spin crossover (SCO) active complexes of pyrazole- and pyrazolate-based ligands, including those containing pyrazole-pyridine/pyrazine units, have been a subject of study. This research highlights the potential applications of pyrazoline derivatives in materials science and coordination chemistry (Olguín & Brooker, 2011).

Multicomponent Synthesis for Bioactive Derivatives

The multicomponent synthesis (MCR) of pyrazole derivatives has been highlighted for its efficiency in producing biologically active molecules. This approach has been beneficial for creating compounds with antibacterial, anticancer, antifungal, and antioxidant activities, among others (Becerra et al., 2022).

Future Directions

Mechanism of Action

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

It’s suggested that the compound might interact with its targets through a cyclization intermediate, which is finalized with proton transfer . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Inhibition of CDK2 can halt cell cycle progression, potentially leading to cell death in cancerous cells .

Pharmacokinetics

Theoretical admet studies of similar pyrazolopyrazine derivatives have predicted suitable pharmacokinetic phases . These properties can impact the bioavailability of the compound, influencing its efficacy and safety.

Result of Action

Similar compounds have shown significant inhibitory activity against certain cell lines . For instance, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown significant cytotoxic activities against MCF-7 and HCT-116 cell lines .

Action Environment

It’s worth noting that the stability and activity of similar compounds can be influenced by factors such as temperature .

Biochemical Analysis

Biochemical Properties

Pyrazolo[1,5-a]pyrazin-4-amine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with mycobacterium ATP synthase . The nature of these interactions is often complex and can involve various types of bonding .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been observed to have cytotoxic effects on the A549 cell line . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound exhibits changes in its effects. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Properties

IUPAC Name |

pyrazolo[1,5-a]pyrazin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-6-5-1-2-9-10(5)4-3-8-6/h1-4H,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJCTROMUCIDCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=N2)C(=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzo[b,f][1,4]oxazepin-11-amine](/img/structure/B2536336.png)

![N-(4-ethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2536338.png)

![2-(5-chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2536342.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2536345.png)

![3,4-diethoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2536351.png)